

Application Notes and Protocols: Tandem Reactions Initiated by Rhodium(II) Trimethylacetate Dimer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodium(II) trimethylacetate, dimer

Cat. No.: B12344570

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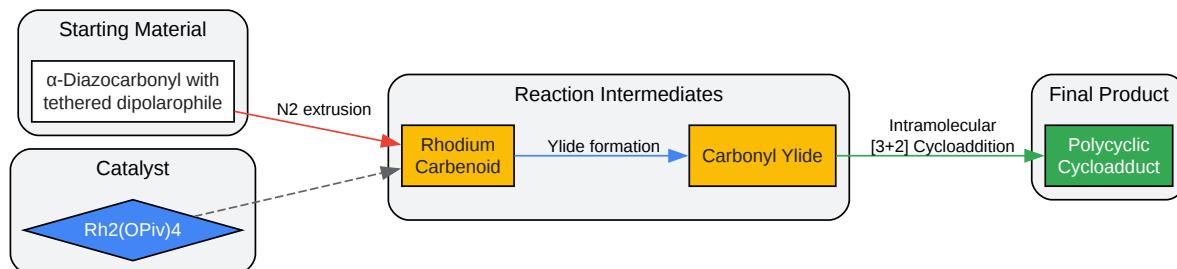
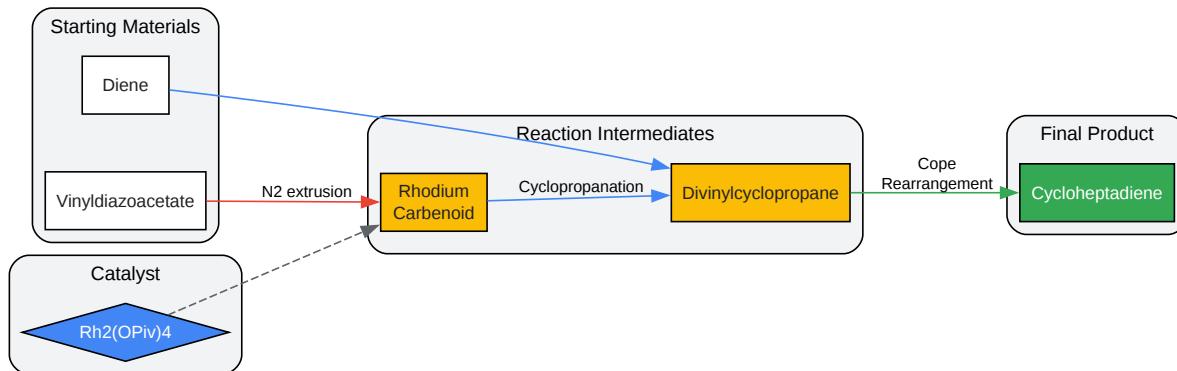
For Researchers, Scientists, and Drug Development Professionals

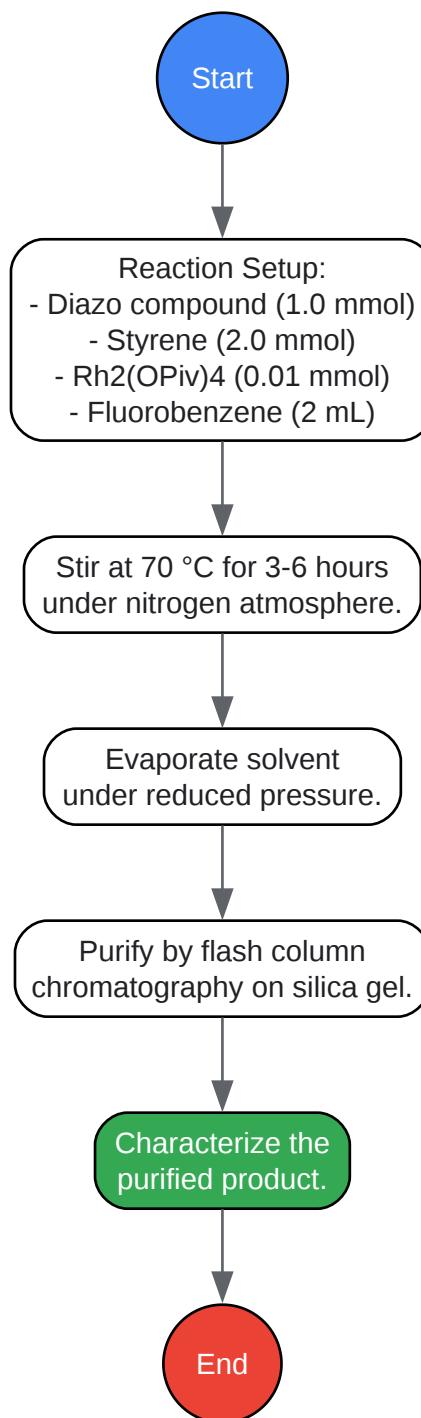
Rhodium(II) trimethylacetate dimer, also known as rhodium(II) pivalate dimer ($\text{Rh}_2(\text{OPiv})_4$), is a versatile catalyst in organic synthesis, particularly for reactions involving diazo compounds. Its unique reactivity enables the formation of rhodium carbenoid intermediates, which can undergo a variety of transformations, including cyclopropanation, C-H insertion, and ylide formation. These reactions can be orchestrated in a tandem fashion to rapidly construct complex molecular architectures from simple precursors. This document provides an overview of tandem reactions initiated by $\text{Rh}_2(\text{OPiv})_4$, along with detailed experimental protocols and mechanistic insights.

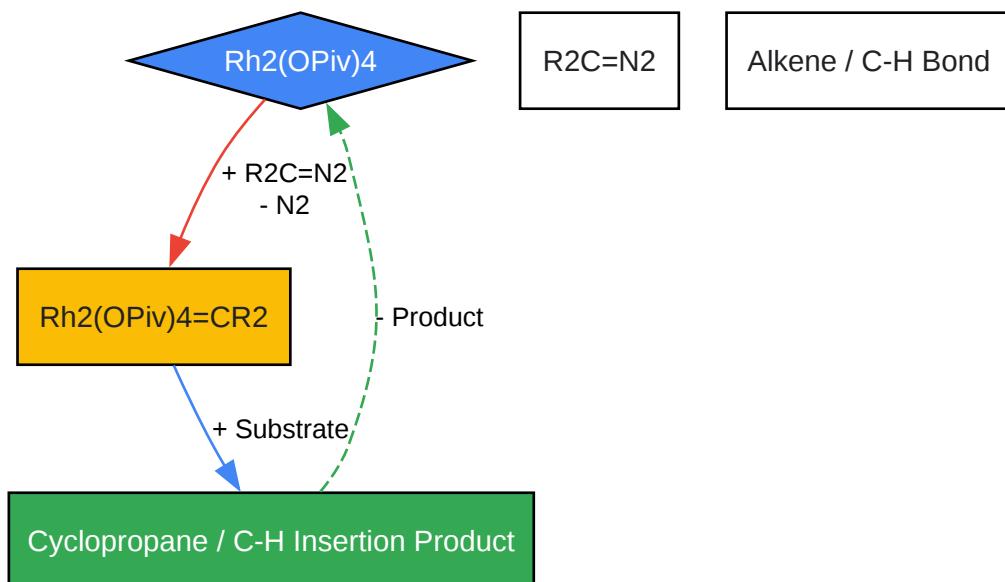
Tandem Cyclopropanation-Cope Rearrangement

A powerful strategy for the synthesis of seven-membered rings is the tandem cyclopropanation-Cope rearrangement. In this sequence, a rhodium carbenoid, generated from a vinyldiazoacetate, reacts with a diene to form a divinylcyclopropane intermediate. This intermediate then undergoes a[1][1]-sigmatropic rearrangement (Cope rearrangement) to yield a cycloheptadiene derivative. Rhodium(II) carboxylates, including $\text{Rh}_2(\text{OPiv})_4$, are effective catalysts for the initial cyclopropanation step.[1][2][3]

Reaction Pathway: Tandem Cyclopropanation-Cope Rearrangement







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- 2. 14. Tandem cyclopropanation/Cope rearrangement sequence. Stereospecific [3 + 4] cycloaddition reaction of vinylcarbenoids with cyclopentadiene - The Davies Group [scholarblogs.emory.edu]
- 3. Item - Tandem Asymmetric Cyclopropanation/Cope Rearrangement. A Highly Diastereoselective and Enantioselective Method for the Construction of 1,4-Cycloheptadienes - figshare - Figshare [figshare.com]
- 4. To cite this document: BenchChem. [Application Notes and Protocols: Tandem Reactions Initiated by Rhodium(II) Trimethylacetate Dimer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12344570#tandem-reactions-initiated-by-rhodium-ii-trimethylacetate-dimer]

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